(-)-Terpinen-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

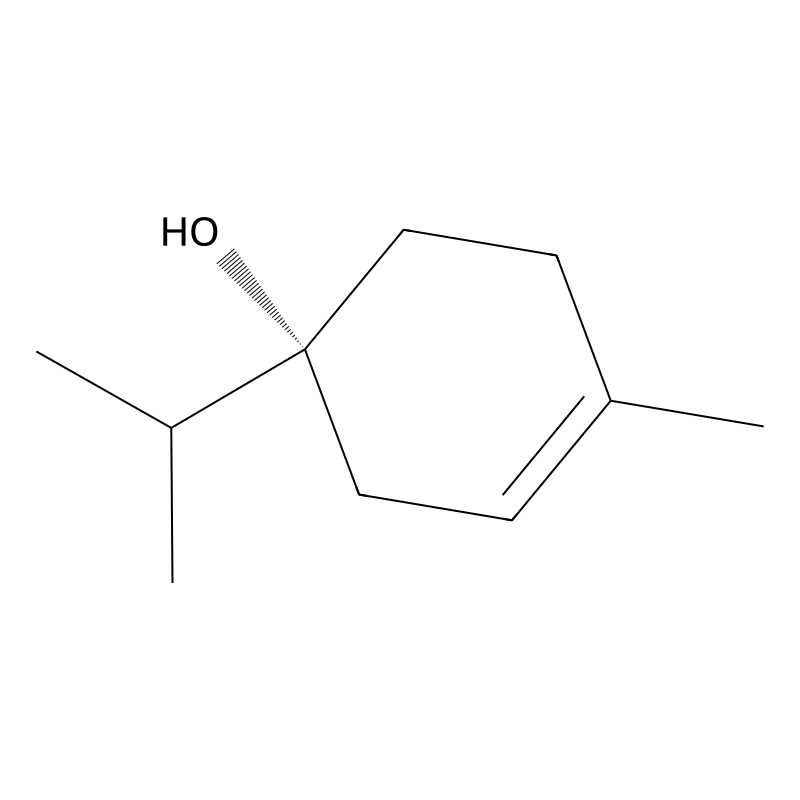

(-)-Terpinen-4-ol is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a primary component of tea tree oil, derived from the leaves of Melaleuca alternifolia, and is also found in other plants such as Juniperus communis. The compound features a unique structure characterized by a cyclohexene ring with a hydroxyl group at the 4-position, contributing to its distinctive aroma and potential therapeutic properties .

Antibacterial activity

Terpinen-4-ol has been shown to be effective against a broad spectrum of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study published in the journal "Microbiology" found that terpinen-4-ol inhibited the growth of these bacteria in a dose-dependent manner [].

Antifungal activity

Terpinen-4-ol has also demonstrated antifungal activity against Candida albicans, a fungus commonly associated with candidiasis. A study published in the journal "Mycoses" found that terpinen-4-ol inhibited the growth of C. albicans and disrupted its cell membrane [].

Anti-inflammatory activity

Terpinen-4-ol may possess anti-inflammatory properties. A study published in the journal "Inflammation Research" found that terpinen-4-ol suppressed the production of inflammatory mediators in human monocytes []. However, further research is needed to confirm these findings and elucidate the mechanisms of action.

Other Potential Applications

Terpinen-4-ol is being investigated for other potential applications besides its antimicrobial and anti-inflammatory properties. These include:

Treatment of Demodex blepharitis

Demodex blepharitis is an eye condition caused by Demodex mites. A clinical trial is currently underway to investigate the efficacy of terpinen-4-ol in treating this condition [].

Cancer research

Some studies suggest that terpinen-4-ol may have anti-cancer properties. However, more research is needed to understand its potential role in cancer treatment [].

- Hydroxylation: It can undergo further hydroxylation to form more complex alcohols.

- Oxidation: The compound can be oxidized to yield ketones or aldehydes.

- Esterification: (-)-Terpinen-4-ol can react with carboxylic acids to form esters, which are often used in fragrance applications.

In synthetic chemistry, it has been shown that solid catalysts such as alumina and palladium on carbon can facilitate the isomer-free synthesis of (-)-terpinen-4-ol from terpinolene through selective hydrogenation processes .

(-)-Terpinen-4-ol exhibits several biological activities, including:

- Antimicrobial Properties: It has been demonstrated to possess antibacterial and antifungal activities, making it valuable in topical antiseptics.

- Anti-inflammatory Effects: Research indicates that (-)-terpinen-4-ol may help reduce inflammation by modulating immune responses.

- Cardiovascular Effects: Studies suggest that it influences intracellular calcium handling in cardiac cells, potentially affecting heart rhythm .

Despite these promising activities, further clinical research is necessary to establish its efficacy and safety for therapeutic applications .

Several methods exist for synthesizing (-)-terpinen-4-ol:

- Natural Extraction: Primarily obtained from tea tree oil through steam distillation or solvent extraction.

- Chemical Synthesis:

(-)-Terpinen-4-ol finds applications in various fields:

- Cosmetics and Personal Care: Used for its fragrance and antimicrobial properties in lotions, shampoos, and soaps.

- Pharmaceuticals: Investigated for potential use in formulations aimed at treating infections and inflammation.

- Agriculture: Employed as a natural pesticide due to its insecticidal properties.

Research on (-)-terpinen-4-ol has explored its interactions with biological systems:

- Calcium Handling in Cardiac Cells: Studies have shown that it alters calcium dynamics, which could have implications for heart health .

- Synergistic Effects with Other Compounds: Interaction studies indicate that (-)-terpinen-4-ol may enhance the efficacy of other antimicrobial agents when used in combination therapies .

Several compounds share structural similarities with (-)-terpinen-4-ol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Terpineol | C₁₀H₁₈O | A stereoisomer with similar antimicrobial properties. |

| Linalool | C₈H₁₈O | Known for its floral scent; widely used in perfumery. |

| α-Terpineol | C₁₀H₁₈O | Exhibits similar biological activities but differs in stereochemistry. |

| Geraniol | C₁₀H₁₈O | Has a rose-like scent; used in fragrances and flavoring. |

(-)-Terpinen-4-ol is unique due to its specific configuration and biological effects, particularly its pronounced antimicrobial activity compared to its counterparts. Its presence in tea tree oil further distinguishes it as a natural product with significant therapeutic potential .

Molecular Formula and Weight

(-)-Terpinen-4-ol possesses the molecular formula C₁₀H₁₈O and exhibits a molecular weight of 154.25 grams per mole [1] [2] [3]. The compound belongs to the monoterpenoid class of organic molecules, specifically classified within the menthane monoterpenoids family [7]. The molecular ion mass has been confirmed through mass spectrometry analysis at 154.2493 atomic mass units [2] [11]. This molecular composition represents a saturated monoterpene alcohol with one degree of unsaturation attributed to the cyclohexene ring structure [4] [5].

Table 1: Basic Molecular Properties of (-)-Terpinen-4-ol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | [1] [2] [3] |

| Molecular Weight | 154.25 g/mol | [4] [5] [6] |

| Monoisotopic Mass | 154.135765 g/mol | [3] [7] |

| CAS Registry Number | 20126-76-5 | [14] [16] [26] |

| IUPAC Standard InChIKey | WRYLYDPHFGVWKC-JTQLQIEISA-N | [16] [37] |

Structural Characteristics

The structural framework of (-)-terpinen-4-ol is based on the para-menthane backbone, consisting of a cyclohexene ring with specific substitution patterns [7] [25]. The molecule features a hydroxyl group positioned at carbon-4 of the cyclohexene ring, along with a methyl group at carbon-4 and an isopropyl group at carbon-1 [6] [9]. The complete IUPAC nomenclature identifies the compound as (1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol [6] [16] [37].

The cyclohexene ring exhibits a chair conformation with the double bond located between carbons 3 and 4 [2] [7]. The tertiary alcohol functionality at carbon-1 provides the primary site for chemical reactivity, while the alkene functionality contributes to the compound's reactivity profile [25]. The isopropyl substituent adopts an equatorial position to minimize steric interactions within the cyclohexene framework [40].

Table 2: Structural Features of (-)-Terpinen-4-ol

| Structural Element | Position | Configuration |

|---|---|---|

| Hydroxyl Group | Carbon-1 | Tertiary alcohol |

| Methyl Group | Carbon-4 | Axial position |

| Isopropyl Group | Carbon-1 | Equatorial position |

| Double Bond | C3-C4 | Trisubstituted alkene |

| Ring System | Cyclohexene | Chair conformation |

Stereochemistry and Chirality

(-)-Terpinen-4-ol exhibits a single chiral center at carbon-1, resulting in two possible enantiomeric forms [40] [41] [42]. The (-)-enantiomer corresponds to the (1R)-configuration according to Cahn-Ingold-Prelog nomenclature [14] [16] [26]. In naturally occurring tea tree oil, the (+)-enantiomer predominates with typical ratios of approximately 68.5% (+)-enantiomer to 31.5% (-)-enantiomer [40].

The optical rotation of the pure (-)-enantiomer ranges from -19° to -31° when measured neat at 20°C using sodium D-line illumination [14] [16]. Commercial preparations of (-)-terpinen-4-ol often contain varying amounts of the (+)-enantiomer, with typical specifications allowing up to 30% of the opposite enantiomer [26]. The enantiomeric purity can be determined through chiral gas chromatography using specialized stationary phases such as cyclodextrin-based columns [40] [41].

Table 3: Stereochemical Properties of (-)-Terpinen-4-ol

| Property | Value | Reference |

|---|---|---|

| Chiral Centers | 1 | [40] [41] |

| Absolute Configuration | (1R) | [14] [16] |

| Specific Rotation | -19° to -31° (neat, 20°C) | [14] [16] |

| Enantiomeric Ratio | Variable (typically 70:30 R:S) | [26] [40] |

Physical Properties

Solubility Characteristics

(-)-Terpinen-4-ol demonstrates limited water solubility, with reported values ranging from 386.6 to 848 milligrams per liter at 20°C [13] [16]. The compound exhibits very slight solubility in water due to its predominantly hydrophobic terpene structure, with the hydroxyl group providing the only hydrophilic functionality [7] [16]. Enhanced solubility is observed in polar organic solvents, particularly alcohols, where the compound shows good miscibility [16].

The compound displays excellent solubility in non-polar and moderately polar organic solvents including chloroform, ethyl acetate, and various essential oil matrices [5] [17]. The lipophilic nature of (-)-terpinen-4-ol, characterized by a calculated log P value of approximately 3.26, contributes to its preferential partitioning into organic phases [19].

Boiling and Melting Points

The boiling point of (-)-terpinen-4-ol has been reported across a range of values depending on measurement conditions and purity. At standard atmospheric pressure, the boiling point ranges from 209°C to 215°C [13] [14] [26]. Under reduced pressure conditions, the compound boils at 89°C at 8 millibar pressure [11] [18].

Specific reported boiling points include 210-215°C at atmospheric pressure [13], 212°C [14] [16], and 88-90°C under reduced pressure [5]. The relatively high boiling point reflects the presence of hydrogen bonding interactions between hydroxyl groups in the liquid phase [15]. Melting point data for (-)-terpinen-4-ol is limited, with some sources reporting a range of 137-188°C, though this may reflect decomposition rather than true melting [5].

Density and Refractive Index

The density of (-)-terpinen-4-ol at 20°C ranges from 0.920 to 0.945 grams per milliliter, with most high-purity samples falling within 0.930 to 0.936 grams per milliliter [13] [14] [16]. The specific gravity measured at 20°C relative to water at 4°C typically ranges from 0.926 to 0.934 [5] [8] [9].

The refractive index at 20°C using sodium D-line illumination ranges from 1.4720 to 1.4860 [13] [14] [16]. High-purity samples generally exhibit refractive indices between 1.4760 and 1.4820 [14] [16] [26]. These optical properties serve as important quality control parameters for commercial preparations and can indicate the presence of impurities or degradation products [15].

Table 4: Physical Constants of (-)-Terpinen-4-ol

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 210-215°C | 1 atm | [13] |

| Boiling Point | 212°C | 1 atm | [14] [16] |

| Boiling Point | 88-90°C | 8 mbar | [5] |

| Density | 0.930-0.936 g/mL | 20°C | [14] [16] |

| Refractive Index | 1.4760-1.4820 | 20°C, 589 nm | [14] [16] |

| Water Solubility | 386.6-848 mg/L | 20°C | [13] [16] |

Odor Profile and Sensory Properties

(-)-Terpinen-4-ol possesses a distinctive and complex aromatic profile characterized by multiple olfactory descriptors [17] [18] [19] [20]. The primary odor characteristics include peppery, earthy, and woody notes with additional herbal, camphoraceous, and medicinal nuances [17] [19] [21]. The compound exhibits a warm, spicy aroma reminiscent of nutmeg and marjoram essential oils [21].

Detailed sensory analysis reveals a multi-faceted odor profile with primary descriptors including warm-peppery, mildly earthy, and misty-woody characteristics [13] [20]. Additional olfactory notes encompass herbaceous, camphoraceous, and medicinal qualities that contribute to its distinctive aromatic signature [17]. The odor intensity and character can vary depending on concentration and the presence of other terpene compounds [18] [21].

Professional flavor and fragrance evaluations describe the aroma as having spicy, nutmeg-reminiscent characteristics with earthy undertones [21]. The compound contributes significantly to the characteristic odor profile of tea tree oil and serves as an important component in the reconstitution of various essential oil formulations [9] [17].

Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (-)-terpinen-4-ol through both proton and carbon-13 analysis [22] [23] [24]. Proton NMR analysis in deuterated chloroform reveals characteristic chemical shifts corresponding to the various functional groups within the molecule [23] [24].

The proton NMR spectrum exhibits distinctive signals for the vinyl proton of the cyclohexene ring, typically appearing as a multiplet around 5.3 parts per million [22] [23]. The isopropyl methyl groups generate a characteristic doublet pattern, while the ring methylene protons produce complex multiplet patterns in the aliphatic region [24]. The hydroxyl proton appears as a broad singlet that can exchange with deuterium oxide [23].

Carbon-13 NMR analysis provides detailed information about the carbon framework, with the quaternary carbon bearing the hydroxyl group appearing in the downfield region around 70-80 parts per million [24] [25]. The alkene carbons exhibit characteristic chemical shifts in the 120-140 parts per million region, while the aliphatic carbons appear in the expected upfield regions [24].

Advanced two-dimensional NMR techniques, including heteronuclear multiple bond connectivity (HMBC) experiments, have been employed to establish complete structural assignments and confirm connectivity patterns within the molecule [24]. These analyses utilize coupling constants of approximately 8 Hz for heteronuclear correlations [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (-)-terpinen-4-ol reveals characteristic fragmentation patterns that facilitate structural identification and differentiation from isomeric compounds [27] [28] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the intact molecule [28] [31] [32].

The base peak in electron ionization mass spectra typically occurs at mass-to-charge ratio 71, representing a major fragmentation pathway [28] [32] [33]. Additional significant fragment ions appear at mass-to-charge ratios 111, 93, 86, 69, 43, and 41, each corresponding to specific structural cleavages [28] [32]. The fragment at mass-to-charge ratio 93 results from loss of the isopropyl group (C₃H₇, 43 mass units) from the molecular ion [33].

Gas chromatography-mass spectrometry studies have identified the fragmentation energy profile of terpinen-4-ol with high correlation coefficients when compared to quantum chemical calculations [27] [30]. The characteristic fragmentation pattern includes loss of water (18 mass units) to generate ions at mass-to-charge ratio 136, and subsequent eliminations leading to the observed fragment ion series [29] [33].

Table 5: Major Mass Spectral Fragments of (-)-Terpinen-4-ol

| Mass-to-Charge Ratio | Relative Intensity | Proposed Structure | Reference |

|---|---|---|---|

| 154 | Variable | Molecular ion [M]⁺ | [28] [31] [32] |

| 136 | Moderate | [M-H₂O]⁺ | [29] [33] |

| 111 | 52-61% | Fragment ion | [28] [32] |

| 93 | 43-60% | [M-C₃H₇]⁺ | [28] [32] [33] |

| 71 | 100% | Base peak | [28] [32] [33] |

| 43 | 45% | C₃H₇⁺ | [28] [32] |

Infrared Spectroscopy Features

Infrared spectroscopy of (-)-terpinen-4-ol exhibits characteristic absorption bands that correspond to the functional groups present within the molecular structure [35] [36] [38] [39]. The broad hydroxyl stretching vibration appears in the region around 3400 wavenumbers, indicating the presence of the tertiary alcohol functionality [38] [39].

The carbon-hydrogen stretching vibrations manifest as multiple peaks in the 2800-3000 wavenumber region, reflecting the various aliphatic and alkenyl protons within the cyclohexene framework [38] [39]. The carbon-carbon double bond stretching appears in the 1600-1700 wavenumber region, characteristic of trisubstituted alkenes [38].

Carbon-oxygen stretching vibrations of the tertiary alcohol appear around 1100 wavenumbers, while various carbon-carbon stretching and bending modes contribute to the fingerprint region below 1500 wavenumbers [38] [39]. The infrared spectrum serves as a reliable method for compound identification and purity assessment, with conformance to reference spectra used as a quality control parameter [14] [37].

Fourier transform infrared spectroscopy has been successfully employed for the quantitative analysis of (-)-terpinen-4-ol in essential oil matrices using partial least squares regression methods [38]. The technique demonstrates high accuracy for determining concentration levels and detecting adulteration in commercial preparations [38].

Table 6: Key Infrared Absorption Bands for (-)-Terpinen-4-ol

| Wavenumber Region (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| ~3400 | O-H stretch (broad) | Strong | [38] [39] |

| 2800-3000 | C-H stretch | Strong | [38] [39] |

| 1600-1700 | C=C stretch | Moderate | [38] |

| ~1100 | C-O stretch | Moderate | [38] [39] |

| <1500 | Fingerprint region | Variable | [38] [39] |

Chromatographic Techniques

Gas Chromatography (GC)

Gas chromatography represents the most widely employed analytical technique for (-)-terpinen-4-ol characterization, offering excellent separation efficiency and versatility for both qualitative and quantitative analysis [1] [2]. The monoterpene structure of (-)-terpinen-4-ol, with its relatively high volatility and thermal stability, makes it particularly amenable to gas chromatographic separation.

Column Selection and Stationary Phases

The choice of stationary phase critically influences the separation efficiency and retention characteristics of (-)-terpinen-4-ol. Non-polar stationary phases, particularly those based on 1,4-bis(dimethylsiloxy)phenylene polydimethylsiloxane, have demonstrated superior performance for terpene analysis [3]. The Elite-5MS column (60 m × 0.25 mm internal diameter, 0.25 μm film thickness) has been extensively validated for (-)-terpinen-4-ol analysis, providing baseline resolution from structurally similar monoterpenes [3].

Mid-polar columns offer enhanced selectivity for separating (-)-terpinen-4-ol from other oxygenated monoterpenes. The combination of mid-polar first dimension columns with chiral second dimension columns in multidimensional gas chromatography has proven particularly effective for complex essential oil matrices [2].

Instrumental Conditions and Optimization

Temperature programming protocols significantly impact separation efficiency and analysis time. Optimized conditions typically employ an initial temperature of 50°C held for 5 minutes, followed by a heating rate of 10°C/minute to 250°C, with a final hold time of 10 minutes [4]. Isothermal conditions at 175°C have also been successfully employed for specific applications, particularly when using packed columns with SE-30 stationary phase [5].

Carrier gas selection influences both separation efficiency and analysis cost. Recent comparative studies have demonstrated that hydrogen carrier gas exhibits superior performance compared to helium at elevated linear velocities, offering enhanced resolution while addressing helium supply challenges [6]. Nitrogen represents a cost-effective alternative, though with some compromise in separation efficiency.

Detection Methods

Flame ionization detection (FID) provides excellent sensitivity and linear response for (-)-terpinen-4-ol quantification [2] [7]. The technique offers relative standard deviations of less than 0.6% for repeated injections, demonstrating exceptional precision for routine analysis [7].

Mass spectrometric detection (MS) enables both identification and quantification through characteristic fragmentation patterns. The molecular ion peak at m/z 154, along with diagnostic fragments at m/z 139 (M-CH₃), m/z 137 (M-OH), and m/z 136 (M-H₂O), provides unambiguous identification [8] [4]. Selected ion monitoring enhances sensitivity for trace analysis applications.

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Column Type | DB-5MS (30 m × 0.25 mm) | SE-30 packed column |

| Film Thickness | 0.25 μm | 1.0 μm |

| Initial Temperature | 50°C | 175°C (isothermal) |

| Temperature Ramp | 10°C/min to 250°C | Not applicable |

| Carrier Gas | Hydrogen/Helium | Nitrogen |

| Flow Rate | 1.0 mL/min | Variable |

| Detection | FID/MS | EI-MS |

| Injection Volume | 1 μL | 0.1-2 μL |

Liquid Chromatography (LC)

Liquid chromatography techniques offer complementary analytical capabilities for (-)-terpinen-4-ol characterization, particularly valuable for thermally labile samples or when volatile loss must be minimized during analysis [9] [4].

Reversed-Phase High Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases represents the most common approach for (-)-terpinen-4-ol analysis. The technique demonstrates particular utility for analyzing complex botanical extracts where gas chromatographic volatilization might compromise quantitative accuracy [10].

Mobile phase optimization typically employs water-acetonitrile gradients with formic acid modification to enhance peak shape and retention reproducibility [4]. Isocratic conditions using 40% acetonitrile in 50 mM ammonium acetate buffer (pH 6.0) have proven effective for rapid analysis applications [11].

Capillary Liquid Chromatography

Capillary liquid chromatography offers enhanced sensitivity for microanalysis applications, requiring sample quantities as low as 1-15 mg [9]. The technique employs fused silica capillaries with internal diameters of 100 μm, enabling analysis of precious samples or when sample availability is limited.

The method demonstrates linear responses with precision values (relative standard deviation) ranging from 0.6% to 17% within the concentration range of 0.5-10.0 μg/mL [9]. Detection limits of 0.1-0.25 μg/mL and quantification limits of 0.4-0.8 μg/mL establish the technique's suitability for trace analysis applications.

Fused-Core Column Technology

Recent developments in fused-core column technology have enabled rapid liquid chromatographic analysis of terpenic compounds with enhanced efficiency [12]. These columns permit separation of complex terpene mixtures in analysis times under 10 minutes, including column cleanup and re-equilibration periods.

| LC Technique | Column Type | Mobile Phase | Detection | Analysis Time |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (4.6 × 150 mm) | Water/ACN gradient | UV (200 nm) | 15-30 min |

| Capillary LC | Fused silica (100 μm ID) | Ammonium acetate/ACN | UV/MS | 10-20 min |

| UHPLC | Fused-core C18 | Formic acid gradients | DAD | <10 min |

Chiral Chromatography for Enantiomeric Separation

The enantiomeric composition of (-)-terpinen-4-ol serves as a critical quality parameter for authenticity assessment and source identification, necessitating specialized chiral separation techniques [1] [2] [13].

Chiral Stationary Phases

Cyclodextrin-based chiral stationary phases represent the gold standard for (-)-terpinen-4-ol enantiomeric separation. Permethylated β-cyclodextrin columns demonstrate exceptional selectivity, enabling baseline resolution of (-) and (+) enantiomers [14]. The CHIRALPAK AD-H column (5 μm, 10 × 250 mm) has been extensively validated for preparative and analytical applications [15] [16].

Enantioselective Gas Chromatography

Multidimensional enantioselective gas chromatography (eGC×GC) enables rapid enantiomeric analysis with superior resolution compared to conventional approaches [2]. The technique employs heart-cutting multidimensional configurations, where a mid-polar first dimension column provides initial separation, followed by chiral resolution in the second dimension.

Analysis times under 20 minutes achieve complete enantiomeric separation with enhanced selectivity for complex essential oil matrices [2]. The approach demonstrates particular value for tea tree oil authentication, where enantiomeric ratios serve as authentication markers.

Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) offers unique advantages for (-)-terpinen-4-ol enantiomeric purification, particularly for volatile compounds where traditional preparative techniques suffer from poor recovery [15] [16]. The technique employs carbon dioxide mobile phases with ethanol modifiers, providing environmentally benign separation conditions.

Enantiomeric separations achieve resolution in under 4 minutes under isocratic conditions [15]. Recovery studies demonstrate 70-80% yields with greater than 99% enantiomeric purity for both enantiomers [16] [17]. The technique's lower operating temperatures minimize thermal degradation and volatile loss during purification.

Enantiomeric Ratio Determination

Authentic Australian tea tree oils exhibit consistent enantiomeric ratios of 68.5 ± 0.2% (+) : 31.5 ± 0.2% (-) for terpinen-4-ol [7] [18]. These values serve as authentication benchmarks, with commercial samples showing significant deviations indicating adulteration or synthetic origin.

| Technique | Column | Analysis Time | Resolution | Application |

|---|---|---|---|---|

| eGC-FID | Cyclodextrin-based | 25 min | Baseline | Routine analysis |

| eGC×GC | Mid-polar/chiral tandem | <20 min | Enhanced | Complex matrices |

| SFC | CHIRALPAK AD-H | <4 min | Baseline | Preparative |

| Heart-cutting MDGC | Dual column system | Variable | Superior | Research |

Spectroscopic Methods

Nuclear magnetic resonance spectroscopy provides definitive structural characterization and purity assessment for (-)-terpinen-4-ol through comprehensive analysis of molecular connectivity and stereochemical features [4] [19].

¹H NMR Spectroscopy

Proton NMR spectroscopy enables detailed structural elucidation through characteristic chemical shift patterns and coupling constant analysis. The isopropyl methyl groups appear as a doublet around 1.2 ppm, while the vinyl methyl group resonates near 1.7 ppm [20]. The hydroxyl proton typically appears as a broad singlet around 2.5-3.0 ppm, often exchange-broadened in polar solvents.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary structural information through distinct chemical shift patterns for the ten carbon environments in (-)-terpinen-4-ol [19]. The quaternary carbon bearing the hydroxyl group exhibits characteristic downfield chemical shifts, while the vinyl carbons display typical alkene resonance patterns.

Two-Dimensional NMR Techniques

Advanced two-dimensional NMR experiments, particularly ROESY (Rotating frame Overhauser Enhancement Spectroscopy), provide crucial stereochemical information for inclusion complex studies and conformational analysis [21]. These techniques enable determination of spatial relationships and molecular geometries essential for understanding biological activity and formulation behavior.

Infrared Spectroscopy

Fourier transform infrared spectroscopy offers rapid functional group identification and quantitative analysis capabilities for (-)-terpinen-4-ol [22] [23]. The hydroxyl stretching vibration appears as a broad absorption band between 3200-3600 cm⁻¹, while C-H stretching vibrations of the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region.

Attenuated total reflectance FTIR (ATR-FTIR) provides enhanced sensitivity and reduced sample preparation requirements [22]. The technique demonstrates particular utility for mixture analysis, enabling simultaneous quantification of multiple terpenic components through chemometric data analysis approaches.

| Spectroscopic Technique | Key Features | Chemical Shifts/Frequencies | Applications |

|---|---|---|---|

| ¹H NMR | Structural identification | 1.2 ppm (isopropyl), 1.7 ppm (vinyl CH₃) | Purity assessment |

| ¹³C NMR | Carbon framework | 10 distinct carbon signals | Structure confirmation |

| 2D NMR (ROESY) | Spatial relationships | NOE correlations | Stereochemistry |

| FTIR | Functional groups | 3200-3600 cm⁻¹ (OH), 2800-3000 cm⁻¹ (CH) | Rapid screening |

| ATR-FTIR | Surface analysis | 1489-718 cm⁻¹ (fingerprint region) | Mixture analysis |

Mass Spectrometry Approaches

Mass spectrometry provides unambiguous molecular identification and sensitive quantitative analysis for (-)-terpinen-4-ol through characteristic fragmentation patterns and accurate mass determination [1] [8] [4].

Electron Ionization Mass Spectrometry

Electron ionization (EI) generates reproducible fragmentation patterns essential for library-based identification. The molecular ion peak at m/z 154 provides definitive molecular weight confirmation, while diagnostic fragment ions enable structural characterization [8] [24].

Primary fragmentation pathways include loss of methyl radical (m/z 139), hydroxyl radical (m/z 137), and water molecule (m/z 136) [8]. Secondary fragmentation produces characteristic ions at m/z 121 (M-H₂O-CH₃) that enhance structural specificity.

Soft Ionization Techniques

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) provide complementary ionization approaches with reduced fragmentation, preserving molecular ion integrity for accurate mass determination [4]. These techniques prove particularly valuable for LC-MS applications and metabolite identification studies.

Tandem Mass Spectrometry

MS/MS techniques enable enhanced specificity through collision-induced dissociation studies. Selected reaction monitoring (SRM) provides exceptional sensitivity for quantitative applications, while product ion scanning elucidates detailed fragmentation mechanisms [4].

Thermal Desorption-GC-MS

Thermal desorption coupled with GC-MS enables direct analysis of volatile terpenes from solid matrices without solvent extraction [3]. The technique demonstrates particular utility for atmospheric monitoring and trace analysis applications, achieving detection limits in the picogram range.

| MS Technique | Ionization | Molecular Ion (m/z) | Key Fragments | Applications |

|---|---|---|---|---|

| EI-MS | Electron impact | 154 | 139, 137, 136, 121 | Structure elucidation |

| ESI-MS | Electrospray | 155 [M+H]⁺ | Minimal fragmentation | LC-MS analysis |

| APCI-MS | Chemical ionization | 155 [M+H]⁺ | Controlled fragmentation | Metabolite studies |

| MS/MS | Collision-induced | Variable | Product ion spectra | Quantitative analysis |

| TD-GC-MS | Thermal desorption | 154 | Full fragmentation | Trace analysis |

Quantum Chemical Calculations for Structure Elucidation

Density functional theory calculations provide theoretical foundation for understanding (-)-terpinen-4-ol properties and support experimental structure elucidation through prediction of spectroscopic parameters and molecular properties [8] [25].

Computational Methods

Modern DFT calculations employ hybrid functionals such as B3LYP with appropriate basis sets to predict molecular geometries, vibrational frequencies, and electronic properties [26]. These calculations enable prediction of spectroscopic parameters that support experimental assignments and provide insights into molecular behavior.

Fragmentation Energy Profiling

Quantum chemical calculations enable prediction of mass spectral fragmentation patterns through calculation of bond dissociation energies and ion formation enthalpies [8] [25]. The correlation between calculated fragmentation energies and experimental ion intensities provides additional structural confirmation beyond traditional library matching approaches.

The fragmentation energy profile method achieves 94.2% correlation with experimental mass spectral data for (-)-terpinen-4-ol identification among fifteen components in lavender oil analysis [8] [25]. This approach offers particular advantages when chemical standards are unavailable or when isomeric compounds challenge conventional identification methods.

Property Prediction

Computational approaches enable prediction of physical properties including optical rotation, vibrational frequencies, and thermodynamic parameters [27]. These calculations support experimental measurements and provide theoretical context for observed analytical results.

| Calculation Type | Method | Applications | Accuracy |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP | Structure prediction | High |

| Vibrational Analysis | Harmonic approximation | IR frequency assignment | Good |

| Fragmentation Energy | Bond dissociation | MS pattern prediction | 94.2% correlation |

| Optical Properties | TDDFT | CD/ORD prediction | Moderate |

| Thermodynamic | Statistical mechanics | Property estimation | Variable |

Enantiomeric Purity Assessment

The determination of enantiomeric purity represents a critical analytical requirement for (-)-terpinen-4-ol characterization, particularly for applications requiring specific optical activity or source authentication [28] [29] [30].

Chiral Gas Chromatography Methods

Enantioselective gas chromatography using cyclodextrin-based stationary phases enables precise determination of enantiomeric composition with exceptional reproducibility [2] [7]. The technique demonstrates relative standard deviations of 0.6% or less for enantiomeric ratio determinations across multiple laboratories [7].

Commercial analytical standards specify enantiomeric ratios of 70:30 (-:+) for (-)-terpinen-4-ol preparations [28] [30], though higher optical purities exceeding 95% can be achieved through specialized purification techniques.

Polarimetry and Optical Rotation

Optical rotation measurements provide direct assessment of enantiomeric excess through specific rotation values. Pure (-)-terpinen-4-ol exhibits specific rotation values of [α]₂₀/D -25° to -35° (neat) [31] [28] [32]. The technique requires careful attention to measurement conditions including temperature, wavelength, concentration, and path length.

Supercritical Fluid Chromatography Purification

SFC techniques enable preparative-scale enantiomeric purification with recoveries of 70-80% and enantiomeric purities exceeding 99% [15] [16] [17]. The technique offers particular advantages for volatile compounds where conventional purification methods suffer from evaporative losses.

Recovery optimization requires careful control of heat exchanger temperatures, with (-)-terpinen-4-ol collection optimized at 35°C [17]. Multiple stacked injections enable processing of substantial quantities while maintaining high enantiomeric purity.

Authentication Applications

Enantiomeric composition serves as a powerful tool for source authentication and adulteration detection. Authentic Australian tea tree oils demonstrate consistent enantiomeric ratios, while synthetic or adulterated samples exhibit significant deviations [1] [33] [13].

Geographic origin influences enantiomeric ratios, with variations observed in orange juice samples from different regions [29]. These natural variations must be considered when establishing authentication criteria for different botanical sources.

| Method | Enantiomeric Purity | Analysis Time | Sample Requirement | Applications |

|---|---|---|---|---|

| Chiral GC-FID | 0.1% precision | 20-30 min | 1-10 μL | Routine analysis |

| Chiral GC-MS | 0.1% precision | 20-30 min | 1-10 μL | Confirmation |

| SFC Purification | >99% achievable | <4 min per cycle | mg quantities | Preparative |

| Polarimetry | ±1° precision | <5 min | mL quantities | Rapid screening |

| Chiral HPLC | Variable | 10-20 min | μL quantities | Alternative method |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant